Clonazoline

Description

Historical Context and Initial Identification in Pharmaceutical Discovery

The precise historical timeline of clonazoline's first synthesis and identification is not extensively documented in widely available scientific literature. Its emergence is situated within the broader exploration of imidazoline (B1206853) compounds, which gained significant traction in pharmaceutical research during the 20th century. The development of these compounds was often driven by the search for new therapeutic agents with specific biological targets. The journey of a new drug from a laboratory concept to a marketable product is a long and complex process, often taking around 12 years and involving substantial financial investment. pharmaceutical-journal.com This process begins with basic research to understand disease mechanisms at a molecular level, leading to the identification of potential drug targets. pharmaceutical-journal.com

The initial stages of drug discovery involve screening thousands of compounds to identify a handful that show promise in interacting with the identified target. pharmaceutical-journal.com These candidates then undergo preclinical testing using computational models, cell cultures, and animal studies to assess their efficacy and safety before any human trials can be considered. pharmaceutical-journal.com It is within this rigorous and lengthy process of pharmaceutical research and development that compounds like clonazoline are first synthesized and characterized. swri.org

Current Status and Research Significance of Clonazoline in the Chemical Landscape

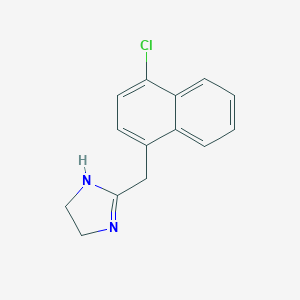

Clonazoline is recognized chemically as 2-[(4-chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole. drugbank.com It is classified as an alpha-2 adrenergic agonist, a class of compounds that selectively stimulate alpha-2 adrenergic receptors. nih.govnih.gov These receptors are involved in regulating a variety of physiological processes. The prototypical alpha-2 agonist, clonidine (B47849), was initially investigated as a nasal decongestant before its effects on blood pressure were discovered. nih.gov

The research significance of clonazoline lies in its activity as an alpha-2 adrenergic agonist and its interaction with imidazoline receptors. wikipedia.orgnih.gov Imidazoline receptors are a family of non-adrenergic binding sites that are also targeted by clonidine and other imidazoline derivatives. nih.gov There are three main subtypes of imidazoline receptors: I1, I2, and I3, each with distinct functions. wikipedia.orgtargetmol.com The I1 receptor, in particular, is implicated in the central nervous system's regulation of blood pressure. wikipedia.org

The World Anti-Doping Agency (WADA) includes clonazoline in its Prohibited List, categorizing it as an imidazole (B134444) derivative. However, it is permitted for dermatological, nasal, or ophthalmic use. wada-ama.org This inclusion underscores its recognized biological activity and the potential for its systemic effects to be of concern in competitive sports.

Rationale for Continued Scholarly Investigation into Clonazoline and Its Derivatives

The continued scholarly investigation into clonazoline and its derivatives is driven by several key factors within medicinal chemistry and pharmacology. The development of new synthetic methodologies, such as C-H functionalization, allows for the efficient creation of novel molecules and the modification of existing ones to enhance their pharmacological properties. rsc.org This opens up avenues for creating derivatives of clonazoline with potentially improved selectivity and efficacy for specific receptor subtypes.

The exploration of imidazoline receptor ligands is an active area of research. nih.gov The discovery of endogenous ligands for these receptors, such as agmatine, suggests a role for these systems in neurotransmission and hormonal regulation. nih.gov This provides a strong rationale for studying compounds like clonazoline that interact with these receptors to better understand their physiological roles and therapeutic potential.

Furthermore, the synthesis of new derivatives of heterocyclic compounds like quinazolines, which share structural similarities with parts of the clonazoline molecule, is a continuous effort in the search for new therapeutic agents with a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.gov The study of clonazoline and the synthesis of its derivatives contribute to the broader understanding of structure-activity relationships, which is fundamental to modern drug design and discovery. nih.gov This knowledge helps in the creation of more effective and targeted therapies for a variety of conditions.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2/c15-13-6-5-10(9-14-16-7-8-17-14)11-3-1-2-4-12(11)13/h1-6H,7-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPLXTFJYCQMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=C(C3=CC=CC=C23)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864791 | |

| Record name | 2-[(4-Chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-28-3 | |

| Record name | Clonazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clonazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(4-Chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17692-28-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLONAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH9K692U9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Mechanistic Characterization of Clonazoline

Elucidation of Primary Molecular Targets for Clonazoline Action

The primary molecular targets for many imidazoline (B1206853) compounds include adrenergic and imidazoline receptors. However, specific data on clonazoline's direct interactions, particularly with the Histamine H1 receptor, are not well-established in the scientific literature.

Characterization of Histamine H1 Receptor Interactions

A thorough review of scientific databases reveals a lack of specific studies characterizing the direct binding affinity and functional activity of clonazoline at the Histamine H1 receptor. While some imidazoline compounds are known to possess antihistaminic properties, extrapolating these findings to clonazoline without direct experimental evidence would be speculative. Drugs that act as Histamine H1 antagonists block the effects of endogenous histamine, which is involved in allergic reactions. drugbank.comwikipedia.org The interaction of other drug classes, such as benzodiazepines, with H1 antihistamines has been studied, but this does not provide direct insight into clonazoline's specific receptor profile. nih.govresearchgate.net

Analysis of Enzyme Interactions and Modulatory Effects by Clonazoline

The metabolic fate of a compound, largely determined by its interaction with drug-metabolizing enzymes, is a critical aspect of its molecular characterization.

Role of Cytochrome P450 2D6 Enzyme in Clonazoline Metabolism

There is a significant lack of data specifically investigating the role of the Cytochrome P450 2D6 (CYP2D6) enzyme in the metabolism of clonazoline. CYP2D6 is a crucial enzyme responsible for the metabolism of approximately 25% of clinically used drugs. nih.govnih.govwikipedia.orgomicsonline.org Genetic variations in the CYP2D6 gene can lead to wide interindividual differences in drug metabolism, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. nih.govstjude.org While the metabolism of many psychotropic medications and other compounds by CYP2D6 has been extensively studied, specific research identifying clonazoline as a substrate, inhibitor, or inducer of this enzyme is not present in the available literature. omicsonline.orgbenzoinfo.com

Exploration of Other Drug-Metabolizing Enzyme Systems

Beyond CYP2D6, the broader involvement of other drug-metabolizing enzyme systems in the biotransformation of clonazoline has not been elucidated. The cytochrome P450 superfamily, which includes enzymes like CYP3A4, CYP1A2, and CYP2C19, plays a central role in Phase I metabolism of a vast array of xenobiotics. nih.govpharmacologyeducation.org For instance, many benzodiazepines are metabolized by CYP3A4 and CYP2C19. simpleandpractical.comnih.govclinpgx.orgresearchgate.net Additionally, Phase II enzymes, such as N-acetyltransferases (e.g., NAT2 involved in clonazepam metabolism), are also critical in the detoxification and elimination of compounds. nih.govclinpgx.org However, specific studies detailing the metabolic pathways of clonazoline through these or other enzyme systems are currently unavailable.

Structure Activity Relationship Sar Studies of Clonazoline and Its Analogs

Foundational Principles of SAR Applied to Clonazoline Derivatives

The foundational principles of SAR for clonazoline derivatives revolve around the core molecular structure, which typically consists of three key components: the imidazoline (B1206853) ring, a bridging atom or group, and a substituted aromatic system. scispace.com The interaction of these compounds with their biological targets, primarily α-adrenergic and imidazoline receptors, is highly dependent on the nature and arrangement of these components.

Studies on a large number of imidazoline derivatives have allowed for the establishment of congruent qualitative structure-activity relationships. nih.gov These studies have identified several structural elements that govern the affinity and selectivity of these ligands for their receptors. nih.gov For instance, the imidazoline moiety itself is crucial for binding, and minor chemical modifications can significantly affect the preferential recognition of a particular receptor system. scispace.com The substitution pattern on the aromatic ring also plays a pivotal role in determining the pharmacological profile of the compound. The existence of imidazoline binding sites was first hypothesized from SAR studies of clonidine (B47849), a structurally related compound that also contains an imidazoline moiety. scispace.com

Key SAR principles for this class of compounds include:

The Imidazoline Ring: This heterocyclic system is a key pharmacophoric element. Its basicity and steric profile are critical for receptor interaction.

Rational Design and Synthesis Strategies for Clonazoline Analogs

The rational design and synthesis of clonazoline analogs aim to optimize the pharmacological properties of the lead compound, such as enhancing its potency for a specific receptor subtype or improving its selectivity. nih.gov

Target-guided chemical modifications involve designing new molecules based on the three-dimensional structure of the biological target. stonybrookmedicine.edu For clonazoline analogs, the targets are typically α-adrenoceptors and imidazoline binding sites. scispace.com The goal is to design ligands that fit optimally into the binding pocket of the desired receptor, thereby maximizing favorable interactions and increasing potency and selectivity. nih.gov

For example, modifications to the aromatic ring of clonazoline can be guided by the known topology of the adrenergic receptor binding site. Substitutions at the meta and para positions of the aromatic ring can influence receptor selectivity. pharmacy180.com Similarly, altering the bulk of substituents can impact the compound's activity profile. For instance, increasing the size of a substituent on the nitrogen atom of the amino group in related phenylethylamines generally leads to a decrease in α-receptor agonistic activity and an increase in β-receptor activity. pharmacy180.com While clonazoline has a different scaffold, the principle of using steric bulk to modulate receptor selectivity is a common strategy in rational drug design.

The systematic variation of functional groups and molecular scaffolds is a cornerstone of medicinal chemistry used to explore the SAR of a compound series. nih.gov This strategy involves synthesizing a library of analogs where specific parts of the molecule are systematically changed, and the resulting effect on biological activity is measured.

In the context of clonazoline, this could involve:

Varying substituents on the phenyl ring: Introducing different chemical groups (e.g., halogens, alkyls, alkoxys) at various positions on the phenyl ring to probe the electronic and steric requirements of the receptor binding pocket.

Altering the imidazoline ring: Substitution on the imidazoline ring itself, or its replacement with bioisosteric rings, can lead to significant changes in activity. For example, in a related series of imidazoline receptor ligands, the removal of a cyclopropyl (B3062369) ring from the lead compound resulted in retained high affinity for I2 receptors while reducing α1-adrenergic agonist activity. nih.gov

The following table illustrates hypothetical SAR data for a series of clonazoline analogs, demonstrating the effect of systematic variation of the substituent on the phenyl ring.

| Compound | Substituent (R) | Position | α1-Adrenergic Receptor Affinity (Ki, nM) | I2 Imidazoline Receptor Affinity (Ki, nM) |

| Analog 1 | -H | - | 50 | 20 |

| Analog 2 | -Cl | para | 25 | 15 |

| Analog 3 | -CH3 | para | 60 | 30 |

| Analog 4 | -OCH3 | para | 40 | 25 |

| Analog 5 | -Cl | ortho | 150 | 100 |

This table is for illustrative purposes and does not represent actual experimental data for clonazoline.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Clonazoline

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For clonazoline and its analogs, QSAR studies can provide valuable insights into the structural requirements for high affinity and selectivity towards adrenergic and imidazoline receptors. nih.gov

QSAR models are typically represented by an equation of the form: Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

The predictor variables in these models consist of physicochemical properties or theoretical molecular descriptors, while the response variable is a measure of biological activity, such as the binding affinity (Ki) or the concentration required to elicit a certain biological response (e.g., EC50 or IC50). wikipedia.org

Computational methods are powerful tools in the SAR analysis of clonazoline analogs. Techniques like molecular docking and molecular dynamics simulations provide a three-dimensional perspective of ligand-receptor interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For clonazoline analogs, docking studies can help visualize how different substituents on the molecule interact with specific amino acid residues in the binding pockets of α-adrenergic and imidazoline receptors. mdpi.com This information is invaluable for designing new analogs with improved binding characteristics. For example, docking studies on related imidazodiazepines have shown that the orientation of the molecule within the binding pocket and its interactions with specific residues like Tyr312 and Trp287 are crucial for affinity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This can provide insights into the stability of the binding pose predicted by docking and can help to understand the conformational changes that may occur upon ligand binding.

A key application of QSAR is the development of predictive models. Once a statistically robust QSAR model has been developed and validated, it can be used to predict the biological activity of newly designed, not-yet-synthesized compounds. scispace.com This predictive capability can significantly accelerate the drug discovery process by allowing researchers to prioritize the synthesis of compounds that are most likely to be active.

For clonazoline analogs, predictive QSAR models can be used to forecast their binding affinity for different receptor subtypes. nih.gov These models can also be used to predict other desirable molecular properties, such as lipophilicity, which is a key determinant of a compound's pharmacokinetic profile. The important role of lipophilicity has been assessed in QSAR studies of imidazoline receptor ligands. nih.gov By integrating various molecular descriptors, including those related to steric, electrostatic, and lipophilic properties, comprehensive QSAR models can be built to guide the optimization of lead compounds. nih.gov

Preclinical Pharmacological Investigations of Clonazoline

In Vitro Pharmacological Profiling of Clonazoline

The in vitro profiling of a compound like Clonazoline is the first step in characterizing its pharmacological identity. This involves a series of laboratory-based assays designed to determine how the compound interacts with specific biological targets and modulates cellular functions.

Receptor Binding and Functional Assays in Cellular Systems

The primary mechanism of action for Clonazoline is its activity as an agonist at adrenergic receptors. wada-ama.org The affinity and selectivity of a compound for its target receptors are critical determinants of its pharmacological effect. Receptor binding assays quantify the physical interaction between a ligand (the compound) and a receptor, while functional assays measure the biological response that follows this interaction.

Clonazoline is classified as an alpha-adrenergic agonist. wikipedia.org Its chemical relatives, such as Clonidine (B47849), have been studied extensively, providing a framework for understanding Clonazoline's likely receptor profile. Clonidine, the prototypical α-2 agonist, demonstrates a significantly higher affinity for α-2 receptors compared to α-1 receptors, with some reports citing a selectivity ratio of 200:1. derangedphysiology.com This selectivity is crucial, as activation of different alpha-receptor subtypes can lead to varied physiological effects. derangedphysiology.com For instance, both clonidine and the related compound lofexidine (B1675026) bind to α-1A, α-2A, and α-2C adrenoceptor subtypes. researchgate.netscirp.org

Functional assays in cellular systems are used to confirm the nature of the interaction (agonist, antagonist, etc.) and to quantify the potency of the compound. These assays often involve cells engineered to express specific receptor subtypes and a reporter system that generates a measurable signal upon receptor activation. nih.govpnas.org

Table 1: Adrenergic Receptor Selectivity of Prototypical Alpha-Agonists

| Compound | Receptor Selectivity (α2:α1) | Primary Receptor Subtype Target | Reference |

|---|---|---|---|

| Clonidine | ~200:1 | α2A | derangedphysiology.comnih.gov |

| Dexmedetomidine | ~1620:1 | α2 | nih.gov |

Assessment of Cellular Pathway Modulation

Upon binding to its receptor, a drug initiates a cascade of intracellular events known as a signaling pathway. Adrenergic receptors are a class of G protein-coupled receptors (GPCRs). wikipedia.orgwikipedia.org The α-2 adrenergic receptors, the likely primary targets of Clonazoline, typically couple to inhibitory G-proteins (Gᵢ). wikipedia.orgwikipedia.org

Activation of the α-2 receptor by an agonist leads to the inhibition of the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). stressmarq.comnih.govresearchgate.net Second messengers are small intracellular molecules that trigger and amplify the initial signal from the receptor, leading to a physiological response. nih.gov The reduction in cAMP levels by α-2 agonists, for example, leads to the inhibition of norepinephrine (B1679862) release from presynaptic neurons. wikipedia.orgwikipedia.org

While the primary pathway for α-2 receptors involves cAMP modulation, it is established that adrenergic receptor subtypes can couple to multiple signal transduction pathways. nih.govresearchgate.net For instance, under certain conditions, α-2 receptors can also influence other second messenger systems like the polyphosphoinositide pathway, which involves the generation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). nih.govresearchgate.net The α-1 adrenergic receptor primarily couples to Gq proteins, which activate phospholipase C and lead to increases in IP₃ and DAG, ultimately increasing intracellular calcium. wikipedia.orgnih.gov

Table 2: Major Second Messenger Systems

| System | Key Second Messengers | Typical Generating Enzyme | Primary Effect | Reference |

|---|---|---|---|---|

| Adenylyl Cyclase | Cyclic AMP (cAMP) | Adenylyl Cyclase | Activates Protein Kinase A (PKA) | stressmarq.com |

| Phosphoinositide | Inositol triphosphate (IP₃), Diacylglycerol (DAG) | Phospholipase C (PLC) | Releases intracellular Ca²⁺, Activates Protein Kinase C (PKC) | nih.govresearchgate.net |

High-Throughput Screening Methodologies for Biological Activity

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and miniaturization to rapidly assess large numbers of chemical compounds for a specific biological activity. nih.gov This technology is instrumental in identifying novel agonists or antagonists for a biological target. frontiersin.org HTS assays are typically performed in microtiter plates (e.g., 384- or 1536-well formats) and can test libraries containing thousands to millions of compounds. acs.orgwikipedia.org

For a target like an adrenergic receptor, an HTS campaign could involve cell-based assays where receptor activation leads to a measurable readout, such as fluorescence or luminescence. frontiersin.org For example, a dual-luciferase reporter assay in HEK293 cells expressing α1-AR subtypes has been successfully used to screen for and identify novel agonists. nih.gov Another common HTS method is the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), which can be designed to detect the disruption of a protein-protein interaction (e.g., spike protein and ACE2 receptor) or to quantify the production of a second messenger like cAMP. acs.org

The output of an HTS campaign is a set of "hits"—compounds that show activity in the primary screen. These hits are then subjected to further testing to confirm their activity and determine their potency and selectivity.

Table 3: Comparison of High-Throughput Screening Technologies

| Technology | Principle | Common Readout | Application Example | Reference |

|---|---|---|---|---|

| Reporter Gene Assay | Receptor activation drives expression of a reporter gene (e.g., luciferase, β-galactosidase). | Luminescence, Fluorescence | Screening for receptor agonists/antagonists. | nih.govfrontiersin.org |

| AlphaLISA / AlphaScreen | Proximity-based assay using donor and acceptor beads that generate a signal when brought close together. | Chemiluminescence | Measuring protein-protein interactions or analyte production (e.g., cAMP). | acs.org |

| Phage Display | A library of peptides or proteins is expressed on the surface of bacteriophages. | Binding Affinity | Identifying ligands for a target protein. | wikipedia.org |

| FLIPR (Fluorometric Imaging Plate Reader) | Measures intracellular calcium mobilization or membrane potential changes. | Fluorescence | Screening for compounds that act on GPCRs and ion channels. | |

In Vivo Preclinical Model Applications for Efficacy Assessment

Following in vitro characterization, promising compounds are advanced to in vivo studies to evaluate their efficacy and pharmacodynamic properties in a living organism. These preclinical studies are crucial for predicting how a drug might behave in humans. nih.gov

Selection and Validation of Physiologically Relevant Animal Models

The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. nih.govmdpi.com A wide variety of models exist, from rodents to non-human primates, each with advantages and disadvantages depending on the research question. mdpi.commdpi.comersnet.orgnih.gov For respiratory diseases, common models include mice, rats, guinea pigs, and rabbits. mdpi.com

The validation of an animal model involves ensuring it mimics key aspects of the human disease. This includes:

Face Validity: The model reproduces the symptoms and outward manifestations of the disease.

Construct Validity: The model shares a similar underlying cause or pathophysiology with the human condition.

Predictive Validity: The model responds to clinically effective treatments in a way that is predictive of human response.

For a compound like Clonazoline, which acts as a vasoconstrictor, relevant animal models would be those of diseases characterized by vasodilation and inflammation, such as allergic rhinitis. ijpsr.com Mouse models of allergic rhinitis are well-established and are often created by sensitizing the animals to an allergen like ovalbumin (OVA) or house dust mite extract, followed by an intranasal challenge to elicit an allergic response. nih.govresearchgate.nete-ceo.org The choice of mouse strain (e.g., BALB/c vs. C57BL/6) can also be important, as different strains can exhibit different immune biases (e.g., Th2 vs. Th1 responses). e-ceo.org

Evaluation of Pharmacodynamic Endpoints in Preclinical Disease Models (e.g., Allergic Rhinitis Models)

Pharmacodynamics refers to the effect of a drug on the body. In preclinical models of allergic rhinitis, the efficacy of a test compound like Clonazoline is assessed by measuring specific pharmacodynamic endpoints. Given its mechanism as a vasoconstrictor, key endpoints would relate to the alleviation of nasal symptoms.

In animal models of allergic rhinitis, these endpoints can include:

Symptom Scores: Observation and scoring of allergic symptoms such as sneezing frequency and nasal rubbing. researchgate.net

Inflammatory Cell Infiltration: Histological analysis of nasal tissue to quantify the infiltration of inflammatory cells, particularly eosinophils. creative-biolabs.com

Cytokine Levels: Measurement of key inflammatory mediators (e.g., Th2 cytokines like IL-4, IL-5, IL-13) in nasal lavage fluid or serum using methods like ELISA. nih.govcreative-biolabs.com

Allergen-Specific IgE: Quantification of serum IgE levels, a hallmark of allergic sensitization. creative-biolabs.com

These preclinical endpoints are chosen to be analogous to the clinical endpoints used in human trials for nasal decongestants, which often rely on patient-reported outcomes like the Total Nasal Symptom Score (TNSS). slideserve.combrynpharma.com Objective measures such as nasal airway resistance can also be used as supportive endpoints. slideserve.com Studies on other nasally administered drugs have established methodologies for assessing pharmacokinetics and pharmacodynamics in the context of nasal congestion. nih.govdoi.orgnih.gov

Table 4: Common Pharmacodynamic Endpoints in Preclinical Allergic Rhinitis Models

| Endpoint Category | Specific Measurement | Method of Assessment | Reference |

|---|---|---|---|

| Clinical Symptoms | Sneezing, Nasal Rubbing/Itching | Behavioral Observation & Scoring | researchgate.net |

| Nasal Airway Patency | Nasal Airway Resistance | Rhinomanometry | slideserve.com |

| Cellular Inflammation | Eosinophil/Neutrophil Infiltration | Histology (e.g., H&E staining) of Nasal Mucosa | creative-biolabs.com |

| Humoral Immune Response | Allergen-Specific IgE Levels | ELISA of Serum | creative-biolabs.com |

| Cytokine Profile | Levels of IL-4, IL-5, IL-13, IFN-γ | ELISA of Nasal Lavage Fluid or Serum | nih.govcreative-biolabs.com |

Translational Research Considerations for Preclinical Efficacy Data

The journey of a novel compound from laboratory discovery to clinical use is fraught with challenges, and Clonazoline is no exception. Translational research, which aims to bridge the gap between preclinical findings and human clinical trials, is a critical component of this process. nih.gov The primary goal is to ensure that promising innovations from basic science have the highest probability of success in terms of safety and therapeutic benefit for patients. nih.gov

For Clonazoline, several factors must be meticulously considered during the preclinical phase to enhance the predictive value of the data for human outcomes. The selection of appropriate animal models is paramount. These models must accurately mimic the human condition being targeted. nih.gov For instance, using younger animals to screen drugs for age-related diseases would likely yield misleading results. nih.gov Furthermore, the experimental conditions in preclinical studies, which are often highly controlled and standardized, may not fully represent the complexity of a clinical scenario in humans. nih.gov

To improve the translational potential of Clonazoline research, several strategies can be employed. Quantitative systems pharmacology, which uses mathematical models to understand drug effects, can help in predicting human responses from preclinical data. Biomarkers, which are measurable indicators of a biological state, can also serve as valuable tools to monitor the effects of Clonazoline in both preclinical models and human subjects, providing a more direct comparison of its activity across species. nih.gov

Detailed Elucidation of Mechanisms Underlying Clonazoline's Biological Effects

A fundamental aspect of preclinical investigation is to unravel the precise mechanisms by which a compound exerts its effects at a molecular and cellular level. For Clonazoline, this involves advanced studies into cellular signaling pathways and the specific molecular events that follow its interaction with biological targets.

Cellular signaling pathways are complex networks that govern a wide range of physiological and pathological processes. nih.gov Understanding how Clonazoline modulates these pathways is crucial for predicting its therapeutic effects and potential side effects. Common signaling pathways that are often the focus of pharmacological research include the Ras-ERK pathway, the PI3K-Akt pathway, the JAK-STAT pathway, and the NF-κB activation pathway. nih.gov

The primary mechanism of action for many neurologically active compounds involves the modulation of neurotransmitter systems. For instance, benzodiazepines like Clonazepam exert their effects by acting as positive allosteric modulators of GABA-A receptors. nih.gov This enhances the effect of the inhibitory neurotransmitter GABA, leading to a calming effect on the brain. nih.gov Clonazepam is also known to have serotonergic activity by increasing the synthesis of serotonin. nih.govresearchgate.net It is hypothesized that Clonazoline may interact with similar signaling cascades, a theory that requires rigorous experimental validation.

Advanced research techniques are necessary to map the interaction of Clonazoline with these pathways. This includes identifying the specific receptors it binds to and characterizing the subsequent intracellular signaling cascade. For example, G-protein coupled receptors (GPCRs) are a major class of receptors that, upon binding a ligand, can activate enzymes like adenylyl cyclase or phospholipase C, leading to the production of second messengers such as cyclic AMP (cAMP) or inositol triphosphate (IP3) and diacylglycerol (DAG). youtube.com These second messengers then propagate the signal within the cell, leading to a cellular response. youtube.com

For example, the transcription factor Ste12 is a key regulator in the mating pathway of yeast and activates a specific set of genes. embopress.org Similarly, investigating which transcription factors are activated or inhibited by Clonazoline can provide insights into the genes it regulates and, consequently, its long-term effects on cellular function. Techniques such as gene expression profiling and proteomics can be employed to identify these downstream targets.

Furthermore, post-receptor mechanisms and age-related changes in drug-receptor interactions can influence the pharmacological effects of a compound. drugbank.com Therefore, preclinical studies should also consider these factors to better predict the response in different patient populations. drugbank.com

Preclinical Metabolic and Disposition Studies of Clonazoline

In Vivo Disposition Analysis of Clonazoline in Preclinical Species

Consistent with the lack of in vitro data, there is no available information from preclinical in vivo studies detailing the pharmacokinetic properties of clonazoline. This includes parameters such as its absorption, clearance, and half-life in any preclinical species.

Comprehensive Tissue Distribution Studies

Therefore, no specific data can be presented on the tissue-to-plasma concentration ratios or the extent of accumulation of clonazoline in specific anatomical compartments.

Elucidation of Major Excretion Pathways

Detailed preclinical studies elucidating the major excretion pathways for clonazoline and its metabolites are not available in the current scientific literature. The primary routes of elimination for xenobiotics are typically via the renal system (urine) and the hepatobiliary system (feces). However, without specific studies on clonazoline, the quantitative contribution of each pathway remains unknown.

Information regarding the extent of renal clearance of the parent compound versus its metabolites, or the role of biliary excretion, has not been documented in preclinical models.

Analysis of Interspecies Differences in Clonazoline Metabolism and Disposition

A comparative analysis of interspecies differences in the metabolism and disposition of clonazoline is not possible due to the absence of published preclinical data. Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) can vary significantly between species due to differences in metabolic enzymes (e.g., cytochrome P450 isoenzymes), transporter proteins, and physiological factors. nih.gov

While it is a standard practice in preclinical drug development to evaluate a compound in multiple animal models (e.g., rodents and non-rodents) to understand these differences and better predict human pharmacokinetics, such studies for clonazoline have not been published. Consequently, there is no available data to compare parameters like half-life, clearance, volume of distribution, or the metabolic profile of clonazoline across different species.

Emerging Research Directions and Future Perspectives for Clonazoline

Application of Artificial Intelligence and Machine Learning in Clonazoline Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capability. researchgate.netnih.gov For Clonazoline, these technologies could accelerate research from basic molecular understanding to clinical application.

In silico modeling uses computational simulations to predict how a drug will behave in the body. nih.gov For Clonazoline, these models could forecast its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov By simulating interactions with metabolic enzymes, such as the cytochrome P450 family, researchers could predict potential metabolic pathways and identify metabolites without conducting extensive preliminary lab work. Physiologically based pharmacokinetic (PBPK) models could further simulate Clonazoline's journey through different patient populations, helping to anticipate variability in its disposition.

Table 1: Potential Applications of In Silico Modeling in Clonazoline Research

| Modeling Technique | Application to Clonazoline | Predicted Outcome |

| QSAR Models | Predict biological activity from chemical structure. | Identify structural features key to Clonazoline's effects. |

| Molecular Docking | Simulate binding of Clonazoline to biological targets. | Elucidate mechanism of action and potential off-target effects. |

| PBPK Modeling | Simulate drug behavior across diverse virtual populations. | Predict pharmacokinetic variability in different patient groups. |

This table is a hypothetical representation of how in silico modeling could be applied to Clonazoline research.

Exploration of Novel Therapeutic Applications and Molecular Pathways

The established pharmacological effects of compounds related to Clonazoline suggest potential for new therapeutic uses. nih.gov AI algorithms could analyze large-scale biological data, including genomic and proteomic information, to identify novel molecular pathways that may be modulated by Clonazoline. nih.gov This could uncover opportunities for drug repurposing, where Clonazoline might be effective for conditions entirely different from its initial areas of investigation. mdpi.com For instance, analyzing gene expression data from cells treated with Clonazoline could reveal unexpected effects on pathways related to inflammation or neurodegeneration, opening up new research avenues.

Advanced Drug Delivery System Development for Targeted Action

Modern drug delivery systems aim to deliver therapeutic agents to specific sites in the body, maximizing efficacy while minimizing systemic exposure and side effects. nih.gov For Clonazoline, the development of advanced drug delivery systems could offer significant advantages.

Potential Drug Delivery Systems for Clonazoline:

Nanoparticles: Encapsulating Clonazoline within nanoparticles, such as liposomes or polymeric nanoparticles, could control its release and potentially target it to specific tissues or cells. astrazeneca.comabbott.com

Targeted Delivery: Functionalizing these nanoparticles with specific ligands could enable them to bind to receptors overexpressed in diseased tissues, concentrating the therapeutic effect where it is most needed. abbott.com

Controlled Release: Biodegradable polymeric implants could be designed for long-acting formulations, providing sustained release of Clonazoline over extended periods, which could be beneficial for chronic conditions. astrazeneca.com

Investigation of Pharmacogenomic Factors Influencing Clonazoline Response

Pharmacogenomics is the study of how an individual's genetic makeup affects their response to drugs. pharmaceutical-journal.comcdc.gov Investigating the pharmacogenomics of Clonazoline could lead to more personalized and effective therapeutic strategies. Research in this area would focus on identifying genetic variations (polymorphisms) in genes that code for metabolic enzymes (like CYP enzymes), drug transporters, or therapeutic targets. nih.govnih.gov Identifying such variants could help predict which individuals are likely to have a standard response to Clonazoline, who might require different dosing, or who might be at a higher risk for adverse effects. accp.com

Table 2: Hypothetical Pharmacogenomic Research Plan for Clonazoline

| Research Phase | Objective | Key Genes of Interest (Hypothetical) |

| Discovery | Identify genetic variants associated with variable Clonazoline metabolism and response. | Genes for Cytochrome P450 enzymes, drug transporter proteins. |

| Validation | Confirm the functional impact of identified genetic variants in patient populations. | Correlate genotypes with clinical outcomes and pharmacokinetic data. |

| Implementation | Develop genetic tests to guide personalized Clonazoline therapy. | Create clinical guidelines for genotype-informed prescribing. |

This table outlines a theoretical research pathway, as specific pharmacogenomic studies on Clonazoline are not currently available.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying Clonazoline’s pharmacological mechanisms?

- Methodology : Use the P-E/I-C-O framework to structure your question:

- Population (P) : Target biological systems (e.g., specific receptors or enzymes).

- Exposure/Intervention (E/I) : Clonazoline dosage, administration routes, or comparative analogs.

- Comparison (C) : Control groups (e.g., untreated samples or reference compounds).

- Outcome (O) : Measurable endpoints (e.g., binding affinity, enzymatic inhibition).

- Example: “How does Clonazoline (E) modulate α2-adrenergic receptors (P) compared to dexmedetomidine (C) in vitro, as measured by GTPγS binding assays (O)?” .

Q. What experimental design principles are critical for studying Clonazoline’s stability under varying conditions?

- Key steps :

Define variables : Temperature, pH, solvent systems, and exposure duration.

Control for confounding factors : Use inert atmospheres (e.g., nitrogen) to prevent oxidation.

Replication : Triplicate trials to ensure statistical validity.

Analytical methods : HPLC or mass spectrometry for degradation product identification .

- Documentation : Follow journal guidelines for reproducibility (e.g., Beilstein Journal of Organic Chemistry’s requirements for experimental details) .

Q. How should I structure a literature review to identify gaps in Clonazoline research?

- Systematic search strategy :

- Use databases like PubMed, SciFinder, and Google Scholar with keywords: “Clonazoline pharmacokinetics,” “structure-activity relationships,” or “toxicity profile.”

- Exclusion criteria : Omit non-peer-reviewed sources (e.g., Popular Science) and prioritize recent studies (post-2020) .

Advanced Research Questions

Q. How can I resolve contradictions in reported Clonazoline toxicity data across studies?

- Analytical approach :

Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols).

Statistical re-evaluation : Apply sensitivity analysis to assess outlier impacts.

Methodological critique : Evaluate blinding/randomization in in vivo studies .

- Case example : If Study A reports hepatotoxicity at 10 mg/kg (mice) and Study B finds no effect, assess differences in strain, diet, or metabolite profiling .

Q. What strategies optimize Clonazoline’s synthetic yield while minimizing impurities?

- Method refinement :

- Reaction optimization : Use Design of Experiments (DoE) to test variables (catalyst load, temperature).

- Purification : Compare column chromatography vs. recrystallization efficiency via TLC monitoring .

- Data presentation : Include comparative tables (e.g., Table 2) showing yield vs. purity trade-offs .

Q. How can computational modeling predict Clonazoline’s interactions with novel targets?

- Workflow :

Molecular docking : Use AutoDock Vina to simulate binding with unexplored receptors (e.g., σ receptors).

MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories.

Validation : Cross-check with in vitro assays (e.g., radioligand displacement) .

- Limitations : Address force field accuracy and solvent model assumptions in the discussion .

Data Analysis & Reporting

Q. How should I present contradictory spectral data (e.g., NMR shifts) for Clonazoline derivatives?

- Best practices :

- Raw data inclusion : Provide supplementary files with annotated spectra.

- Contextualize anomalies : Discuss solvent effects, tautomerism, or crystallographic artifacts .

- Visualization : Overlay spectra in figures with highlighted discrepancies (e.g., Figure 1) .

Q. What ethical considerations apply to Clonazoline research involving animal models?

- Framework :

- Follow ARRIVE guidelines for reporting in vivo studies.

- Justify sample sizes via power analysis to minimize animal use .

- Documentation : Include ethics committee approval codes and housing conditions .

Tables for Reference

Table 1 : Literature Gaps in Clonazoline Research

Table 2 : Synthetic Yield Optimization

| Catalyst (%) | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 5 | 60 | 72 | 98.5 |

| 10 | 80 | 85 | 95.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.